molecular formula C7H7ClOS B031018 4-Methylbenzenesulfinyl chloride CAS No. 10439-23-3

4-Methylbenzenesulfinyl chloride

Cat. No.: B031018
CAS No.: 10439-23-3
M. Wt: 174.65 g/mol
InChI Key: DYYLCPSSSFWEEA-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfinyl chloride, also known as p-toluenesulfinyl chloride, is an organosulfur compound with the molecular formula C7H7ClOS. It is a derivative of benzenesulfinyl chloride, where a methyl group is attached to the para position of the benzene ring. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzenesulfinyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfinic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfinic acid is converted to the corresponding sulfinyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the reaction of 4-methylbenzenesulfonyl chloride with reducing agents such as lithium aluminum hydride (LiAlH4) can yield the desired sulfinyl chloride. This method is advantageous due to its high yield and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzenesulfinyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfinamides and sulfinates, respectively.

    Oxidation Reactions: The compound can be oxidized to 4-methylbenzenesulfonyl chloride using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: It can be reduced to 4-methylbenzenesulfinate using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products:

    Sulfinamides: Formed from the reaction with amines

    Sulfinates: Formed from the reaction with alcohols

    Sulfonyl Chlorides: Formed from oxidation reactions

Scientific Research Applications

4-Methylbenzenesulfinyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfinyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfinyl chloride group (–SOCl) is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile. For example, in the formation of sulfinamides, the compound reacts with amines to form a sulfinamide bond, which is a key structural motif in many biologically active molecules .

Comparison with Similar Compounds

4-Methylbenzenesulfinyl chloride can be compared with other similar compounds, such as:

    Benzenesulfinyl Chloride: Lacks the methyl group, making it less sterically hindered and slightly more reactive.

    4-Methylbenzenesulfonyl Chloride: Contains a sulfonyl group (–SO2Cl) instead of a sulfinyl group, making it more oxidized and less reactive towards nucleophiles.

    4-Trifluoromethylbenzenesulfonyl Chloride: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

4-methylbenzenesulfinyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYLCPSSSFWEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400565
Record name 4-methylbenzenesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10439-23-3
Record name 4-methylbenzenesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylbenzene-1-sulfinyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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